2-(2-methylphenyl)ethane-1-sulfonamide
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Overview
Description
2-(2-methylphenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide typically involves the sulfonation of 2-(2-methylphenyl)ethanamine. One common method includes the reaction of 2-(2-methylphenyl)ethanamine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(2-methylphenyl)ethane-1-sulfonic acid.
Reduction: Formation of 2-(2-methylphenyl)ethanamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(2-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)ethane-1-sulfonamide in biological systems often involves the inhibition of enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, blocking the access of natural substrates and thereby inhibiting enzyme activity. This mechanism is similar to that of many sulfonamide-based drugs used in medicine.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)ethane-1-sulfonamide
- 2-(2-bromophenyl)ethane-1-sulfonamide
- 2-(2-fluorophenyl)ethane-1-sulfonamide
Uniqueness
2-(2-methylphenyl)ethane-1-sulfonamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in organic solvents and potentially altering its interaction with biological targets compared to its halogenated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919354-00-0 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
NYNWVPBASGYWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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